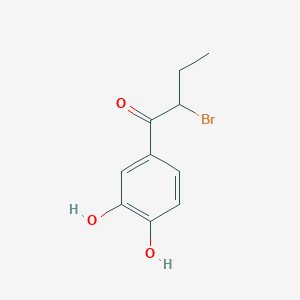

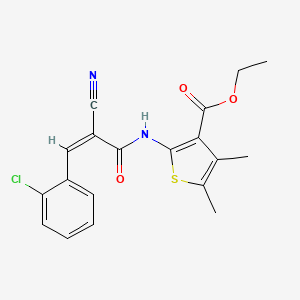

![molecular formula C20H23N5O3S B2492258 2-[1,3-二甲基-7-(3-甲基苯基)-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基]硫基-N-丙基乙酰胺 CAS No. 893905-45-8](/img/structure/B2492258.png)

2-[1,3-二甲基-7-(3-甲基苯基)-2,4-二氧代嘧啶并[4,5-d]嘧啶-5-基]硫基-N-丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a broader class of chemical entities known for their intricate molecular structures and potential for various applications in materials science and pharmaceuticals. Although the specific compound has not been directly studied, insights can be drawn from closely related compounds, particularly those involving pyrimidine derivatives and thioacetamide functionalities.

Synthesis Analysis

The synthesis of closely related compounds typically involves stepwise reactions that introduce the pyrimidine core, followed by functionalization with thioacetamide bridges and subsequent modifications to incorporate specific phenyl groups or substituents. Techniques such as condensation reactions, Ullmann coupling, and protective group strategies are common (Brown & Ford, 1967).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often exhibits significant conformational flexibility, influenced by the substitution pattern around the pyrimidine ring. Crystallographic studies reveal that these molecules can adopt various conformations, significantly impacting their physical and chemical properties. Intramolecular hydrogen bonding is a common feature, stabilizing specific conformations (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a wide range of chemical reactions, underlining their versatility as synthetic intermediates. They can undergo nucleophilic substitution, cycloaddition reactions, and electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. The presence of a thioacetamide moiety introduces additional reactivity, particularly towards oxidation and hydrolysis, leading to diverse chemical transformations (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The incorporation of specific functional groups can significantly alter these properties, affecting their utility in various applications. For instance, solubility in organic solvents can be enhanced through the introduction of sulfanyl or acetamide groups, facilitating their use in synthetic and medicinal chemistry contexts.

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Electron-withdrawing or donating groups can affect the compound's acidity, basicity, and reactivity towards nucleophiles and electrophiles. The thioacetamide functionality, in particular, imparts unique electrophilic characteristics, enabling selective transformations that are pivotal in the synthesis of complex molecules (Gangjee et al., 1996).

科学研究应用

抗微生物和抗结核活性

已经研究了嘧啶衍生物对各种细菌和真菌菌株的抗微生物特性。例如,合成的嘧啶-三唑衍生物的研究显示出显著的抗微生物活性,突显了这些化合物在开发新的抗微生物药物中的潜力(Majithiya & Bheshdadia, 2022)。此外,发现嘧啶-氮杂环丙酮类似物具有体外抗微生物和抗结核活性,为基于嘧啶结构设计抗菌和抗结核化合物奠定了基础(Chandrashekaraiah et al., 2014)。

抗叶酸抑制剂

嘧啶衍生物还显示出作为抗叶酸抑制剂的潜力,这在癌症治疗和细菌感染控制中至关重要。新型吡咯并[2,3-d]嘧啶被合成为胸苷酸合成酶的潜在抑制剂,这是DNA合成中的关键酶,展示了作为抗肿瘤和抗菌剂的潜力(Gangjee et al., 1996)。这一研究方向表明所讨论的化合物可能在开发新的治疗剂中发挥作用。

结构和化学性质

对嘧啶衍生物的晶体结构的研究丰富了我们对它们的化学行为和潜在相互作用的理解。研究详细描述了嘧啶化合物的氢键二聚体、π-堆积氢键链和其他分子排列方式,为我们提供了关于它们的稳定性、反应性和在材料科学和药物设计中的潜在应用的见解(Trilleras et al., 2008)。

属性

IUPAC Name |

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-11(2)21-14(26)10-29-18-15-17(24(4)20(28)25(5)19(15)27)22-16(23-18)13-8-6-7-12(3)9-13/h6-9,11H,10H2,1-5H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSGVRJUYDJTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NC(C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

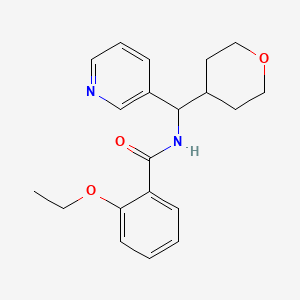

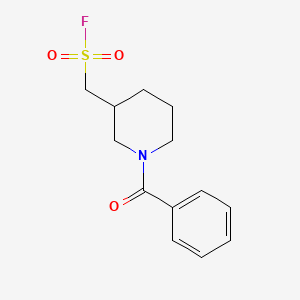

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)

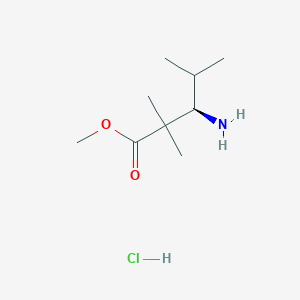

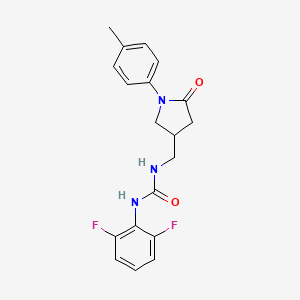

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

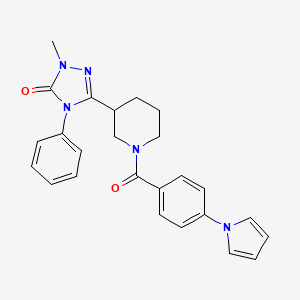

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)